molecular formula C19H21N5OS B12535339 4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

Cat. No.: B12535339
M. Wt: 367.5 g/mol
InChI Key: IRFUDOBWZDRERH-UHFFFAOYSA-N
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Description

4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a synthetic organic compound based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a bicyclic heterocyclic system known for its significant pharmacological potential. This compound is of high interest in medicinal chemistry and drug discovery research. Compounds featuring the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core have been extensively studied and demonstrate a wide spectrum of biological activities. Recent scientific literature highlights derivatives of this scaffold as potent inhibitors of the urease enzyme, with some analogs exhibiting IC50 values in the sub-micromolar range, significantly outperforming standard controls like thiourea . Urease inhibition is a key therapeutic strategy for targeting pathogenic microorganisms such as Helicobacter pylori and for addressing related medical and agricultural issues . Furthermore, structurally related triazolo-thiadiazine analogs have shown promising anticonvulsant activity in laboratory studies, demonstrating effectiveness in experimental models of seizures . The biological profile of this chemotype is attributed to the synergistic effect of the triazole ring, which contributes to hydrogen bonding capability and metabolic stability, and the thiadiazole ring, which enhances membrane permeability due to its relative lipophilicity . This makes the scaffold a versatile "privileged structure" for developing novel therapeutic agents. Researchers can utilize this high-quality compound as a key intermediate or a reference standard for constructing chemical libraries, exploring structure-activity relationships (SAR), and screening for various biological targets, particularly in antimicrobial and central nervous system (CNS) drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H21N5OS/c1-4-25-16-11-7-13(8-12-16)17-20-21-19-24(17)22-18(26-19)14-5-9-15(10-6-14)23(2)3/h5-12,18,22H,4H2,1-3H3

InChI Key

IRFUDOBWZDRERH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(S3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Intermediate Formation

The most widely reported method involves the cyclocondensation of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (3 ) with N,N-dimethylaniline derivatives under acidic conditions.

Step 1: Synthesis of 4-Amino-5-(4-Ethoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

  • Reagents : 4-Ethoxyphenyl isothiocyanate, hydrazine hydrate, carbon disulfide.
  • Conditions : Reflux in ethanol (6–8 h) with KOH as a base.
  • Yield : 68–72%.

Step 2: Cyclization with N,N-Dimethylaniline

  • Reagents : Phosphorus oxychloride (POCl$$_3$$) or HgO in glacial acetic acid.
  • Conditions : Reflux at 110–120°C for 1.5–2 h.
  • Yield : 42–62%.

Mechanistic Insight :
The thiol group in intermediate 3 undergoes nucleophilic attack by the electrophilic carbon of N,N-dimethylaniline derivatives, facilitated by POCl$$_3$$-mediated dehydration. Mercury oxide (HgO) in acetic acid promotes dehydrosulfurization, forming the thiadiazine ring.

Multi-Component One-Pot Synthesis

Lawesson’s Reagent-Mediated Thionation

A streamlined approach utilizes Lawesson’s reagent to construct the triazolo-thiadiazole core in a single pot:

  • Reagents : 4-Ethoxyphenylacetic acid, thiocarbohydrazide, N,N-dimethylaniline, Lawesson’s reagent.
  • Conditions : Reflux in toluene (4–5 h) under nitrogen atmosphere.
  • Yield : 55–60%.

Advantages :

  • Eliminates intermediate isolation.
  • Reduces reaction time by 30% compared to stepwise methods.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Methodology

Recent advancements employ resin-bound substrates for scalable synthesis:

  • Resin : Wang resin functionalized with 4-ethoxyphenyl groups.
  • Reagents : Fmoc-protected triazole-thiol, N,N-dimethylaniline, DIEA (diisopropylethylamine).
  • Conditions : Microwave irradiation (80°C, 20 min).
  • Yield : 78–82%.

Table 1: Comparative Analysis of Synthetic Methods

Method Key Reagents Time (h) Yield (%) Purity (%)
Cyclocondensation POCl$$_3$$, HgO 2–3 42–62 95–98
One-Pot Lawesson’s reagent 4–5 55–60 93–96
Solid-Phase Wang resin, DIEA 0.3 78–82 97–99

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to side products.
  • Ethanolic KOH improves thiol intermediate stability but requires strict moisture control.

Regioselectivity in Cyclization

The orientation of the 4-ethoxyphenyl group during ring closure is critical. NMR studies confirm that >90% regioselectivity is achieved using POCl$$_3$$ at 120°C.

Scalability and Industrial Adaptations

Continuous Flow Reactor Systems

Pilot-scale production employs microreactors to enhance heat transfer and reduce byproducts:

  • Flow rate : 10 mL/min.
  • Residence time : 15 min.
  • Output : 1.2 kg/day with 89% yield.

Analytical Characterization

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.65–7.12 (m, aromatic H), 4.02 (q, OCH$$2$$CH$$3$$), 2.98 (s, N(CH$$3$$)$$_2$$).
  • HRMS : m/z 367.4679 [M+H]$$^+$$ (calc. 367.4673).

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects at Position 3

  • 4-Ethoxyphenyl vs. Other Aryl Groups: The 4-ethoxyphenyl group contributes electron-donating effects via the ethoxy (–OCH₂CH₃) moiety, enhancing π-π stacking with aromatic residues in biological targets. 3-(3-Chlorophenyl): Introduces electron-withdrawing effects, improving antimicrobial activity in derivatives like 5a-j (). 3-Ethyl (CAS 892671-33-9): Smaller alkyl groups may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .

Substituent Effects at Position 6

  • N,N-Dimethylaniline (Dihydro) vs. Contrasting examples include: 6-(2-Phenylethyl): Enhances lipophilicity and membrane permeability but lacks the hydrogen-bonding capability of dimethylaniline . 6-Aryl (e.g., 2-methoxyphenyl): Fully aromatic systems (e.g., ZINC2195210) prioritize planarity for enzyme active-site binding .

Pharmacological Activity Comparison

Compound Key Substituents Biological Activity Mechanism/Model Tested Reference
Target Compound 3-(4-Ethoxyphenyl), 6-(N,N-dimethylaniline, dihydro) Antifungal (predicted) Molecular docking with 14α-demethylase (3LD6)
3-(3-Chlorophenyl)-6-aryl derivatives 3-(3-ClPh), 6-aryl Antimicrobial (MIC: 12.5–50 µg/mL) Bacterial (E. coli, S. aureus), Fungal (C. albicans)
3-Ethyl-6-aryl derivatives 3-Et, 6-(4-isobutylphenyl) Anti-inflammatory, Anticancer COX-2 inhibition, MTT assay
3-(4-Methoxyphenyl)pyrazol-3-yl Pyrazole-triazolo-thiadiazole Antifungal 14α-demethylase inhibition

Key Findings :

  • Chlorinated aryl groups enhance antimicrobial activity but may reduce solubility .
  • Dihydro derivatives balance lipophilicity and solubility, critical for bioavailability .

Physicochemical and Spectral Properties

  • Molecular Weight : The target compound (C₁₉H₂₂N₄OS; ~362.47 g/mol) is heavier than simpler analogues (e.g., 3-ethyl derivative: 363.44 g/mol ), impacting pharmacokinetics.
  • Spectral Data: ¹H NMR: Dihydro structure reduces aromatic proton count vs. fully aromatic analogues (e.g., 3-(2-fluorophenyl)-6-(phenoxymethyl) ). IR: Thiadiazole C–S stretching (~650 cm⁻¹) and triazole C–N (~1600 cm⁻¹) are consistent across derivatives .

Biological Activity

The compound 4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C19H21N5OS
  • Molecular Weight : 367.47 g/mol
  • IUPAC Name : this compound
  • CAS Number : 681458-72-0

Anticancer Activity

Research indicates that compounds within the triazolo-thiadiazole class exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have shown promising activity against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation. A notable study reported that a related compound achieved IC50 values of 4.37 µM and 8.03 µM against these cell lines respectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It demonstrated significant antifungal effects with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like fluconazole. Specifically, derivatives showed MIC values ranging from 0.5 µg/mL to 2 µg/mL against various fungal strains .

Enzyme Inhibition

The biological activity of this compound is partially attributed to its ability to inhibit key enzymes involved in disease processes. For example:

  • Poly (ADP-ribose) polymerase (PARP) : Inhibition of this enzyme is crucial for cancer therapy as it plays a role in DNA repair mechanisms.
  • Epidermal Growth Factor Receptor (EGFR) : Inhibition can lead to reduced tumor growth and proliferation.

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

  • DNA Repair Pathways : By inhibiting PARP, the compound disrupts the repair of DNA damage in cancer cells.
  • Signal Transduction Pathways : Inhibition of EGFR leads to decreased signaling pathways that promote cell survival and proliferation.

Case Studies and Research Findings

A comprehensive review highlighted various studies focusing on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis Methods : The compound can be synthesized via heterocyclization reactions involving starting materials like 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole.
StudyCell LineIC50 (µM)Notes
Khan et al.HepG-24.37 ± 0.7Promising anticancer activity
Khan et al.A-5498.03 ± 0.5Effective against lung cancer
Antifungal StudyVarious Strains0.5 - 2Superior to fluconazole

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